Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate
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Overview
Description
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 6-methylquinoline-2-carboxylic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes, which is a mechanism explored in anticancer research.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, used in antimalarial drugs.
4-(Dimethylamino)aniline: A precursor in the synthesis of various dyes and pigments.
6-Methylquinoline:
Uniqueness
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate is unique due to its combination of a quinoline core with a dimethylamino phenyl group and a carboxylate ester. This structure imparts distinct electronic and steric properties, making it valuable in specific applications such as fluorescence probes and electronic materials.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-10-17-16(11-13)18(12-19(22-17)20(24)25-4)21-14-6-8-15(9-7-14)23(2)3/h5-12H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGHWWCYVDSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)N(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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